molecular formula C19H20FN5O2 B4300007 N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B4300007
M. Wt: 369.4 g/mol
InChI Key: XNCJNWOBWVQQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE” is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE” typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation Reaction: The tetrazole derivative is then subjected to an acylation reaction with 2-(2-fluorophenyl)acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the tetrazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes, carboxylic acids, or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Tetrazole derivatives are often used in the development of energetic materials and polymers.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical research.

    Protein Binding: Its structure may allow it to bind to certain proteins, influencing their function.

Medicine

    Drug Development: Tetrazole derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cardiovascular diseases and cancer.

    Pharmacokinetics: The compound’s properties may be studied to understand its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide due to its potential bioactivity.

    Manufacturing: It could be utilized in the synthesis of advanced materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action of “N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide
  • N-(2-butoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide
  • N-(2-butoxyphenyl)-2-[5-(2-nitrophenyl)-2H-tetrazol-2-yl]acetamide

Comparison

Compared to its analogs, “N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE” may exhibit unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it potentially more effective in its applications.

Properties

IUPAC Name

N-(2-butoxyphenyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-2-3-12-27-17-11-7-6-10-16(17)21-18(26)13-25-23-19(22-24-25)14-8-4-5-9-15(14)20/h4-11H,2-3,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCJNWOBWVQQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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N-(2-BUTOXYPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

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